molecular formula C20H14 B014458 9-Phenylanthracene CAS No. 602-55-1

9-Phenylanthracene

Cat. No. B014458
M. Wt: 254.3 g/mol
InChI Key: LUBXLGUQZVKOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935854B2

Procedure details

25.4 g (100 mmol) of 9-bromoanthracene, 12.8 g (105 mmol) of phenylboronic acid, 0.233 g (1.00 mmol) of palladium (II) acetate, and 0.913 g (3.00 mmol) of tri(ortho-tolyl)phosphine were put into a 500 mL three-necked flask. Then, the atmosphere in the flask was substituted with nitrogen. Thereafter, 100 mL of ethylene glycol dimethyl ether (abbreviation: DME) and 75 mL (150 mmol) of potassium carbonate solution (2.0 mol/L) were added to the mixture, and this mixture was refluxed at 90° C. for 6 hours to be reacted. After the reaction, a precipitate in the reaction mixture was collected by suction filtration. The obtained solid was recrystallized by a mixed solvent of chloroform and hexane; then 20.8 g of objective 9-phenylanthracene was obtained as a white powdered solid in a yield of 82%. A synthetic scheme of 9-phenylanthracene is illustrated below (synthetic scheme b-1).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0.233 g
Type
catalyst
Reaction Step One
Quantity
0.913 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.COCCOC>[C:16]1([C:2]2[C:3]3[C:8]([CH:9]=[C:10]4[C:15]=2[CH:14]=[CH:13][CH:12]=[CH:11]4)=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
12.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.233 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.913 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
a precipitate in the reaction mixture was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized by a mixed solvent of chloroform and hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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